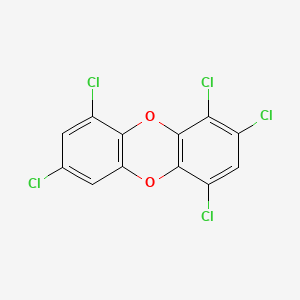

1,2,4,7,9-Pentachlorodibenzo-p-dioxin

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,7,9-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-1-6(15)10-8(2-4)18-11-7(16)3-5(14)9(17)12(11)19-10/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBBXWPVEFJZEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074108 | |

| Record name | 1,2,4,7,9-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82291-37-0 | |

| Record name | 1,2,4,7,9-Pentachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082291370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,7,9-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,7,9-PENTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH9NOD25WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Environmental Release of Pentachlorodibenzo P Dioxins

Anthropogenic Generation Mechanisms

Human activities are the primary source of 1,2,4,7,9-PeCDD in the environment. The main formation pathways include combustion processes, byproducts from chemical manufacturing, and various other industrial activities.

Incomplete combustion of organic materials in the presence of chlorine is a major source of PCDDs. nih.gov This includes the incineration of various types of waste and the combustion of fossil fuels and wood.

Municipal Solid Waste, Medical Waste, and Industrial Hazardous Waste Incineration: Incineration facilities are significant sources of PCDDs. lookchem.comcore.ac.uk The complex and variable composition of waste materials, which often contain chlorinated plastics (like PVC), organic matter, and metal catalysts, provides the necessary ingredients for dioxin formation. dcceew.gov.au While specific data for 1,2,4,7,9-PeCDD is often limited in publicly available literature, studies of incinerator fly ash and flue gas consistently show the presence of various pentachlorodibenzo-p-dioxin isomers. tp13.comtandfonline.com The congener profiles of PCDD/F emissions can vary depending on the type of waste and the operational conditions of the incinerator. stefanomontanari.net For instance, the fly ash from medical waste incinerators has been found to contain high concentrations of PCDD/Fs. tp13.com

Fossil Fuel and Wood Combustion: The burning of fossil fuels (such as coal) and wood can also lead to the formation of PCDDs, although typically in smaller quantities compared to waste incineration. nih.gov The presence of chlorine in the fuel and the combustion conditions influence the amount and type of congeners formed.

| Combustion Source | Presence of PeCDDs | Notes |

|---|---|---|

| Municipal Solid Waste Incineration | Frequently Detected | Congener profiles vary; specific data for 1,2,4,7,9-PeCDD is often not reported separately. |

| Medical Waste Incineration | Frequently Detected at High Concentrations | Fly ash can be a significant reservoir of PCDD/Fs. tp13.comtandfonline.com |

| Hazardous Waste Incineration | Frequently Detected | Emissions depend on the waste composition and incinerator technology. |

| Fossil Fuel Combustion | Detected | Generally lower emissions compared to waste incineration. |

| Wood Combustion | Detected | Formation is influenced by the type of wood and the presence of chlorine-containing preservatives. |

The synthesis of certain chlorinated organic chemicals can inadvertently produce PCDDs as contaminants.

PCBs, Chlorinated Benzenes, Chlorinated Pesticides, and Chlorophenols: The manufacturing processes of these chemicals can lead to the formation of PCDDs. For example, 1,2,4,7,9-PeCDD has been identified as a potential congener formed through the "chlorophenol (CP) route". Pentachlorophenol (PCP), a wood preservative, is known to contain various PCDD congeners as impurities, primarily the more highly chlorinated forms. nih.gov Similarly, the production of chlorinated benzenes and polychlorinated biphenyls (PCBs) can generate PCDDs as unwanted byproducts. researchgate.net

Several other industrial activities are also recognized sources of PCDD emissions.

Metal Production: Metallurgical processes, particularly secondary copper smelting and iron ore sintering, are significant sources of PCDDs. nih.govresearchgate.net High temperatures, the presence of chlorine from plastics in scrap metal, and the catalytic action of metals like copper create ideal conditions for dioxin formation. nih.gov Emissions from secondary copper smelters have been shown to contain a wide range of PCDD congeners. nih.gov

Chlorine Bleaching of Paper Pulp: The use of elemental chlorine for bleaching wood pulp in the paper and pulp industry has been a historical source of PCDDs. researchgate.net Chlorine can react with phenolic compounds present in the wood's lignin (B12514952) to form these toxic compounds, which can then be found in the mill's effluent. nih.govresearchgate.net

Natural Formation Pathways

While anthropogenic sources are dominant, PCDDs can also be formed through natural processes, although generally in smaller quantities.

Forest Fires and Volcanic Activity: The large-scale combustion of biomass during forest fires can release PCDDs into the atmosphere. esaa.org The presence of naturally occurring chlorine and organic matter, combined with high temperatures, facilitates their formation. Volcanic eruptions are another, less significant, natural source of these compounds. researchgate.net Studies on emissions from bushfires have detected various PCDD congeners, with the specific profile depending on the type of vegetation burned. researchgate.net

Precursor-Based Formation Theories

The formation of PCDDs can occur through the condensation of smaller chlorinated aromatic molecules known as precursors. This pathway is particularly relevant in the cooling zones of combustion systems, typically at temperatures between 250°C and 450°C. Common precursors include chlorophenols and chlorobenzenes. The formation of 1,2,4,7,9-PeCDD is theoretically plausible through the condensation of specific trichlorophenol and dichlorophenol molecules or related chlorinated precursors. The specific substitution pattern of the resulting dioxin molecule is determined by the chlorine atoms on the precursor molecules.

De Novo Synthesis Mechanisms, including Fly Ash Catalysis

De novo synthesis is a significant pathway for PCDD formation, especially in the post-combustion zones of incinerators. nih.gov This process involves the formation of PCDDs from the basic elements of carbon, oxygen, hydrogen, and chlorine on the surface of fly ash particles. It typically occurs at temperatures between 200°C and 400°C. nih.gov

Environmental Transport and Fate of Pentachlorodibenzo P Dioxins

Atmospheric Transport and Deposition

The atmosphere serves as a primary pathway for the widespread distribution of PCDDs, including 1,2,4,7,9-PeCDD, from their sources.

Due to its low volatility, 1,2,4,7,9-PeCDD is expected to exist predominantly in the particulate phase in the atmosphere. Studies have shown that PCDD/Fs, particularly those with higher chlorination levels, have a strong affinity for airborne particles. nih.gov Research conducted in suburban areas has found that during haze events, over 98% of PCDD/Fs can be associated with particulate matter. nih.gov The majority of these particle-bound dioxins are found on fine, inhalable particles with aerodynamic diameters of less than 2.5 micrometers. nih.gov

Table 1: Physicochemical Properties Influencing Atmospheric Partitioning of Pentachlorodibenzo-p-dioxins Note: Experimental data for the 1,2,4,7,9- isomer are limited; values for other PeCDD isomers or the general class are provided as estimates.

| Property | Estimated Value | Reference |

| Vapor Pressure | Low (Characteristic of PeCDDs) | clu-in.org |

| Octanol-Air Partition Coefficient (KOA) | High (Characteristic of PeCDDs) | cdc.gov |

The association of 1,2,4,7,9-PeCDD with fine atmospheric particles facilitates its long-range transport, allowing it to travel vast distances from its original source. These fine particles can remain suspended in the atmosphere for extended periods, subject to global air currents. The presence of various PCDD/F congeners in remote environments such as the Arctic is strong evidence of their potential for long-range atmospheric transport. nih.gov

The assessment of a chemical's long-range transport potential (LRTP) involves complex models that consider its persistence in the atmosphere and its partitioning behavior. nih.gov While a specific LRTP metric for 1,2,4,7,9-PeCDD has not been calculated, its characteristics as a persistent organic pollutant (POP) strongly suggest a high potential for long-range transport. nih.gov

Aquatic System Dynamics

In aquatic environments, the behavior of 1,2,4,7,9-PeCDD is primarily dictated by its extremely low water solubility and high hydrophobicity.

Upon entering an aquatic system, 1,2,4,7,9-PeCDD will rapidly partition from the water column to suspended solids and bottom sediments. cdc.gov This is due to its high lipophilicity, meaning it has a strong affinity for organic matter present in these solid phases. The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of this tendency. While a specific Koc for 1,2,4,7,9-PeCDD is not available, values for other dioxins, such as 2,3,7,8-TCDD, are very high, indicating strong binding to organic carbon.

Table 2: Partitioning Behavior of Dioxins in Aquatic Systems Note: Data for 2,3,7,8-TCDD is often used as a surrogate for other dioxins due to extensive study.

| Parameter | Value Range (for TCDD) | Reference |

| Log Koc | 6.4 - 8.0+ | nih.gov |

| Water Solubility | Very low (ng/L range) | clu-in.org |

This strong adsorption to sediments means that aquatic sediments act as a major sink and long-term reservoir for dioxins in the environment. cdc.gov

Terrestrial System Mobility and Retention

In terrestrial environments, the mobility and retention of 1,2,4,7,9-PeCDD are governed by its strong interaction with soil components.

Due to its high hydrophobicity and low water solubility, 1,2,4,7,9-PeCDD exhibits very low mobility in soil. It strongly adsorbs to soil organic matter, which significantly limits its potential to leach into groundwater. nih.gov Studies on other PCDDs have shown that they tend to remain in the upper layers of the soil where they are deposited. cdc.gov The mobility of PCDDs in soil can be influenced by the presence of co-contaminants, such as oils, which can enhance their migration. sfu.ca

The persistence of dioxins in soil is a significant concern, with half-lives potentially spanning decades. nih.gov This long-term retention in the soil makes it a continuing source of potential exposure for terrestrial organisms.

Soil Adsorption Coefficients and Low Mobility

Polychlorinated dibenzo-p-dioxins, including pentachlorinated congeners, exhibit strong adsorption to soil and sediment particles, which significantly restricts their mobility in the environment. alsglobal.eu This high sorption affinity is primarily attributed to their hydrophobic nature and low water solubility.

This strong binding to soil organic matter and clay particles means that 1,2,4,7,9-PeCDD is not expected to leach significantly into groundwater. epa.gov Its movement in the environment is more likely to occur through soil erosion and runoff, where it is transported while bound to particulate matter. alsglobal.eu The low mobility of these compounds contributes to their persistence in the upper soil layers.

Environmental Half-Lives in Soil and Sediment

The persistence of PCDDs in the environment is a significant concern, and their environmental half-lives in soil and sediment can be exceptionally long. alsglobal.eu These compounds are resistant to many natural degradation processes. epa.gov

While specific half-life data for the 1,2,4,7,9-PeCDD congener is limited, information on other PCDD congeners illustrates their remarkable stability. For example, the half-life of 2,3,7,8-TCDD in soil can range from less than a year on the surface to as long as 12 years in the soil interior. epa.gov Some studies have reported even longer half-lives for PCDD/Fs in sludge-amended soil, on the order of 20 years. ca.govepa.gov The persistence is influenced by factors such as the degree and position of chlorine substitution, soil type, organic matter content, and microbial activity.

The long half-lives of these compounds mean they can remain in soil and sediment for decades, acting as a long-term source of contamination and potential exposure for organisms. researchgate.net

Degradation and Transformation Mechanisms in Environmental Compartments

Despite their persistence, pentachlorodibenzo-p-dioxins can undergo degradation and transformation through various mechanisms in the environment. The primary pathways for the breakdown of these compounds are photolytic degradation and biotransformation by microorganisms.

Photolytic Degradation

Photolytic degradation, or photolysis, is a process where light energy, particularly in the ultraviolet (UV) spectrum, breaks down chemical compounds. For PCDDs, this is considered an important environmental degradation pathway, especially for congeners present on surfaces exposed to sunlight. epa.gov

The rate of photolytic degradation is influenced by several factors, including the wavelength and intensity of light, the presence of photosensitizing substances, and the medium in which the dioxin is present. acs.org Generally, the rate of photocatalytic degradation of PCDDs decreases as the number of chlorine atoms increases. nus.edu.sg Studies have shown that direct photolysis of PCDDs can be negligible in the absence of a photocatalyst like titanium dioxide (TiO2). acs.orgresearchgate.net However, in the presence of such catalysts, degradation can be significantly enhanced. acs.org

The primary mechanism of direct photolysis for PCDD/Fs is often C-Cl bond cleavage, leading to dechlorination. nus.edu.sg This process can result in the formation of less chlorinated and generally less toxic dioxin congeners.

Biotransformation by Microorganisms

Microorganisms play a crucial role in the natural attenuation of many persistent organic pollutants, including pentachlorodibenzo-p-dioxins. Both aerobic (oxygen-present) and anaerobic (oxygen-absent) microorganisms have been shown to degrade PCDDs, albeit often at slow rates. researchgate.net

Under aerobic conditions, certain bacteria can initiate the degradation of PCDDs through an oxidative process. nih.gov This is often carried out by enzymes known as dioxygenases, particularly aromatic hydrocarbon dioxygenases. nih.govepa.gov These enzymes incorporate molecular oxygen into the aromatic rings of the dioxin molecule, leading to the cleavage of the stable ether bond. nih.gov

This initial attack results in the formation of hydroxylated intermediates, such as cis-dihydrodiols. epa.gov These intermediates are less stable and can be further metabolized by the bacteria. The rate of this biological oxidation tends to decrease with an increasing number of chlorine substituents on the dioxin molecule. epa.gov For example, the bacterium Sphingomonas wittichii RW1 has been shown to catabolize certain chlorinated dioxins, but the degradability is highly dependent on the specific substitution pattern of the chlorine atoms. nih.gov

In anaerobic environments, such as deep sediments and waterlogged soils, a different microbial process called reductive dechlorination can occur. nih.gov This process involves the removal of chlorine atoms from the dioxin molecule and their replacement with hydrogen atoms. researchgate.netnih.gov This is a key transformation pathway for highly chlorinated compounds under anaerobic conditions. researchgate.net

Reductive dechlorination is carried out by specific groups of anaerobic bacteria that use the chlorinated compounds as electron acceptors in their respiration process. epa.gov This process typically results in the formation of less chlorinated dioxin congeners. nih.gov For instance, studies with 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) have demonstrated its dechlorination to 1,2,4-trichlorodibenzo-p-dioxin (B167082) and subsequently to 1,3-dichlorodibenzo-p-dioxin (B1616466) under methanogenic conditions. nih.gov This stepwise removal of chlorine atoms can reduce the toxicity of the original compound and may make the resulting less-chlorinated congeners more susceptible to subsequent aerobic degradation. researchgate.net

Fungal Oxidation (e.g., Cytochrome P-450, Lignin (B12514952) Peroxidases, Laccases)

Fungi, particularly white-rot fungi, play a crucial role in the natural attenuation of persistent organic pollutants, including polychlorinated dibenzo-p-dioxins (PCDDs). While specific research on the fungal oxidation of 1,2,4,7,9-Pentachlorodibenzo-p-dioxin is not extensively documented, studies on other PCDD congeners provide significant insight into the enzymatic mechanisms involved. These processes are primarily mediated by intracellular and extracellular enzyme systems, including cytochrome P-450 monooxygenases, lignin peroxidases, and laccases.

Fungal Cytochrome P-450

The cytochrome P-450 (CYP) monooxygenase system is an intracellular enzymatic pathway capable of metabolizing a range of xenobiotics. In fungi, CYPs are involved in the initial stages of PCDD degradation, although their effectiveness is highly dependent on the specific congener and its chlorination pattern.

Research on the white-rot fungus Phanerochaete chrysosporium has identified specific CYPs that can metabolize lower-chlorinated dioxins. One study screened numerous yeast clones expressing individual P450s from this fungus and found that several could transform monochloro- and dichloro-dibenzo-p-dioxins. researchgate.net A specific enzyme, designated PcCYP11a3, demonstrated the highest activity toward these compounds. researchgate.net However, the same enzyme showed no detectable activity toward more chlorinated congeners like 2,7-dichloro-dibenzo-p-dioxin and 2,3,7-trichloro-dibenzo-p-dioxin, suggesting that the position and number of chlorine atoms are critical factors limiting the catalytic ability of these enzymes. researchgate.netvu.nl This specificity indicates that highly chlorinated congeners like this compound may be more resistant to degradation by this pathway.

| Fungal Species | Enzyme System | Target PCDD Congeners | Findings |

| Phanerochaete chrysosporium | Cytochrome P-450 (PcCYP11a3) | 2-Chloro-dibenzo-p-dioxin | High hydroxylation activity observed. researchgate.net |

| 2,3-Dichloro-dibenzo-p-dioxin | Catalyzes hydroxylation. researchgate.net | ||

| 2,7-Dichloro-dibenzo-p-dioxin | No detectable activity. researchgate.net | ||

| 2,3,7-Trichloro-dibenzo-p-dioxin | No detectable activity. researchgate.net | ||

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) | No evidence of degradation found in one study. vu.nl |

Lignin Peroxidases

Lignin-modifying enzymes (LMEs), such as lignin peroxidases (LiP) and manganese peroxidases (MnP), are extracellular enzymes secreted by white-rot fungi. These enzymes have a broad substrate specificity and are key agents in the degradation of complex aromatic pollutants, including PCDDs. nih.gov

The most detailed research in this area has been conducted on the fungus Phanerochaete chrysosporium and its degradation of 2,7-dichlorodibenzo-p-dioxin (B167052) (2,7-DCDD). nih.gov The degradation is initiated by LiP, which catalyzes the oxidative cleavage of the dioxin's ether bonds. vu.nlnih.gov This initial attack does not involve dechlorination but rather opens the central ring structure to produce quinone intermediates. nih.gov Subsequent steps in the pathway involve both LiP and MnP, as well as reduction and methylation reactions, ultimately leading to the removal of chlorine atoms and cleavage of the aromatic rings. nih.govasm.org

The proposed pathway for 2,7-DCDD degradation by P. chrysosporium is summarized below:

| Step | Reactant | Enzyme(s) | Key Products |

| 1. Initial Attack | 2,7-Dichlorodibenzo-p-dioxin | Lignin Peroxidase (LiP) | 4-Chloro-1,2-benzoquinone and 2-Hydroxy-1,4-benzoquinone. nih.gov |

| 2. Reduction & Methylation | 4-Chloro-1,2-benzoquinone | Reductases, Methyltransferases | 1-Chloro-3,4-dihydroxybenzene, then 1-Chloro-3,4-dimethoxybenzene. nih.gov |

| 3. Second Oxidation | 1-Chloro-3,4-dimethoxybenzene | Lignin Peroxidase (LiP) | 2-Methoxy-1,4-benzoquinone (dechlorination occurs). nih.gov |

| 4. Further Transformation | 2-Methoxy-1,4-benzoquinone | Reductases, LiP, MnP | 1,2,4-Trihydroxybenzene. nih.gov |

| 5. Ring Cleavage | 1,2,4-Trihydroxybenzene | Intracellular enzymes | β-ketoadipic acid. nih.gov |

It is important to note that while LiP is effective against some congeners like dibenzo-p-dioxin (B167043) and 2,7-DCDD, it has not demonstrated degradative activity toward the highly recalcitrant 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD). vu.nlnih.gov

Laccases

Laccases are another class of extracellular, copper-containing enzymes produced by fungi that can oxidize a wide variety of phenolic and non-phenolic aromatic compounds. vu.nl Their ability to degrade highly stable pollutants like PCDDs is a subject of significant research interest.

Studies on the fungus Rigidoporus sp. FMD21 have shown a significant capability to degrade 2,3,7,8-TCDD, primarily through the action of its secreted laccases. vu.nl The crude extracellular enzyme extract from this fungus, which is rich in laccase, was found to degrade 77.4% of an initial 2,3,7,8-TCDD concentration within 36 days. vu.nlvu.nl The degradation pathway proposed for Rigidoporus sp. FMD21 is distinct from others, as it involves the cleavage of the diaryl ether bond to produce 3,4-dichlorophenol (B42033) as a main metabolite, rather than the more commonly reported chlorocatechols. vu.nlvu.nl

The effectiveness of laccases can often be enhanced by the presence of small molecules known as redox mediators. These mediators act as an "electron shuttle" between the enzyme and the substrate, allowing the enzyme to oxidize compounds it cannot attack directly. researchgate.netfrontiersin.org In the context of 2,3,7,8-TCDD degradation by Rigidoporus sp. FMD21 laccase, several mediators were tested.

| Mediator | Effect on 2,3,7,8-TCDD Degradation |

| 1-Hydroxybenzotriazole (HBT) | Showed an added positive effect. vu.nl |

| Syringaldehyde | Showed an added positive effect. vu.nl |

| Violuric acid | Showed a statistically significant positive effect. vu.nl |

This research highlights that laccase-mediator systems can be a powerful tool for the degradation of even the most persistent PCDD congeners. The specific isoforms of laccase also play a role, with studies on Rigidoporus sp. FMD21 identifying specific isoforms (Lac_MD2, Lac_MD8, and Lac_MD9) with TCDD-degrading activity. vu.nl

Bioaccumulation and Trophic Transfer of Pentachlorodibenzo P Dioxins

Bioconcentration in Aquatic Organisms

Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water as a result of exposure. For PCDDs, this is a primary pathway of entry into the food web. The bioconcentration factor (BCF), a ratio of the chemical concentration in the organism to that in the water, is a key metric for assessing this potential.

For context, experimental BCFs for the highly toxic 2,3,7,8-TCDD in fish have been reported to range from 2,670 to as high as 128,000. epa.govca.gov In contrast, the BCF for the highly chlorinated octachlorodibenzo-p-dioxin (B131699) (OCDD) is significantly lower, ranging from 34 to 2,226. epa.gov Studies on other pentachlorodibenzo-p-dioxin (PeCDD) congeners, such as 1,2,3,4,7-PeCDD, have shown BCF values of 810 in rainbow trout fry and 1,200–1,647 in fathead minnows. nih.gov Given that 1,2,4,7,9-PeCDD is a pentachlorinated congener, its BCF would likely fall within a range influenced by these competing factors, but specific values remain unquantified.

Table 1: Bioconcentration Factors (BCFs) for Selected PCDD Congeners in Fish This table provides context using data from other congeners due to the lack of specific data for 1,2,4,7,9-PeCDD.

| Congener | Species | BCF Value | Reference |

|---|---|---|---|

| 2,3,7,8-TCDD | Fathead Minnow | 128,000 | nih.gov |

| 2,3,7,8-TCDD | Carp | 66,000 | nih.gov |

| 1,2,3,4,7-PeCDD | Fathead Minnow | 1,200 - 1,647 | nih.gov |

| 1,2,3,4,7-PeCDD | Rainbow Trout Fry | 810 | nih.gov |

| OCDD | Fathead Minnow | 2,226 | nih.gov |

| OCDD | Rainbow Trout Fry | 34 - 136 | nih.gov |

Biomagnification Across Trophic Levels

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. Persistent and lipophilic compounds like PCDDs are particularly prone to this process. clu-in.org As predators consume prey containing these chemicals, the toxins accumulate in their fatty tissues at concentrations higher than those in their food source.

Specific biomagnification factors (BMFs) for 1,2,4,7,9-PeCDD are not documented in available research. Studies on other PCDD congeners, however, provide insight into the general process. Research in Lake Ontario, for instance, has shown that biomagnification of 2,3,7,8-TCDD is significant between fish and the fish-eating birds that prey on them. epa.gov A log BMF of 1.51 was calculated for the transfer of 2,3,7,8-TCDD from alewife to herring gulls. epa.gov Conversely, biomagnification of 2,3,7,8-TCDD does not appear to be as significant between fish and their invertebrate prey, which may be due to biotransformation capabilities in the fish. epa.gov

Some studies have indicated that for PCDD/Fs, lipid-normalized concentrations may show weak negative correlations with trophic level, suggesting trophic dilution for some congeners, particularly higher chlorinated ones. researchgate.net This can be attributed to factors like reduced absorption efficiency and increased metabolic excretion in higher-trophic-level organisms. researchgate.net The behavior of 1,2,4,7,9-PeCDD in this context is unknown, but it would be influenced by its specific rates of uptake, metabolism, and elimination, which differ from other congeners.

Influence of Lipophilicity on Bioaccumulation Potential

The tendency of a chemical to bioaccumulate is strongly linked to its lipophilicity, or its affinity for fatty tissues. epa.gov This property is commonly quantified by the octanol-water partition coefficient (Kow), usually expressed as its logarithm (log Kow). clu-in.org PCDDs are highly lipophilic compounds, and their lipophilicity generally increases with the degree of chlorination. epa.gov This high lipophilicity is a primary driver for their partitioning from water into the lipid-rich tissues of organisms, leading to bioconcentration and subsequent biomagnification. clu-in.orgnih.gov

While a high log Kow generally predicts high bioaccumulation potential, the relationship is not always linear. For extremely hydrophobic compounds, including highly chlorinated PCDDs, bioavailability may decrease. bohrium.com The very low water solubility and large molecular size of these compounds can hinder their uptake and transport across biological membranes. bohrium.com Research on the polychaete Hediste diversicolor showed a decreasing trend of the Biota-to-Sediment Accumulation Factor (BSAF) with the increasing lipophilicity of PCDD/F congeners, indicating that less chlorinated, less lipophilic congeners were accumulated more efficiently from the sediment. frontiersin.org

The log Kow for 1,2,4,7,9-PeCDD is not specifically reported in the reviewed literature, but values for other PeCDD congeners, such as 1,2,3,7,8-PeCDD, are estimated to be high, in the range of 7.0 to 8.1. nih.gov This indicates a high potential for partitioning into fatty tissues, a key prerequisite for bioaccumulation.

Table 2: Estimated Log Kow Values for Selected 2,3,7,8-Substituted PCDD Congeners

| Congener | Number of Chlorine Atoms | Estimated Log Kow | Reference |

|---|---|---|---|

| 2,3,7,8-TCDD | 4 | 7.0 | nih.gov |

| 1,2,3,7,8-PeCDD | 5 | 7.4 - 8.1 | nih.gov |

| 1,2,3,4,7,8-HxCDD | 6 | 7.9 | nih.gov |

| 1,2,3,4,6,7,8-HpCDD | 7 | 8.1 | nih.gov |

| OCDD | 8 | 8.6 | nih.gov |

Congener-Specific Bioaccumulation Potentials within PCDDs

The bioaccumulation potential of PCDDs is highly dependent on the specific congener, determined by the number and position of chlorine atoms on the dibenzo-p-dioxin (B167043) structure. mst.dk This structural variation affects the molecule's physical-chemical properties, such as lipophilicity and size, as well as its susceptibility to metabolic breakdown. bohrium.com

A critical factor governing the bioaccumulation and toxicity of PCDDs is the presence of chlorine atoms at the 2, 3, 7, and 8 positions. mst.dkcdc.gov The 17 congeners with this lateral substitution pattern are known to be the most persistent and bioaccumulative. mst.dk These 2,3,7,8-substituted congeners are resistant to metabolism and elimination, leading to their retention in organisms. bohrium.com For example, 2,3,7,8-TCDD and 1,2,3,7,8-PeCDD are known to have high bioaccumulation potential. frontiersin.orgcdc.gov

Conversely, congeners that lack the 2,3,7,8-substitution pattern are generally more susceptible to metabolic transformation and are eliminated more rapidly from the body. bohrium.com A study on the trophic transfer of PCDDs in Bohai Bay found that three non-2,3,7,8-substituted PCDD/F congeners underwent trophic dilution, declining in concentration with increasing trophic level, which was attributed to higher metabolic transformation rates. researchgate.net

Since 1,2,4,7,9-PeCDD does not have the 2,3,7,8-chlorine substitution pattern, its bioaccumulation potential is expected to be significantly lower than that of its toxic isomer, 1,2,3,7,8-PeCDD. It is likely more amenable to metabolic processes that would facilitate its excretion, thereby reducing its persistence and potential to biomagnify in food webs. However, without direct experimental studies, its precise bioaccumulation behavior remains unconfirmed.

Toxicological Mechanisms of Pentachlorodibenzo P Dioxins

Aryl Hydrocarbon Receptor (AhR) Binding and Activation

The biological and toxic effects of dioxin-like compounds are initiated by their binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor residing in the cytoplasm. In its inactive state, the AhR is part of a complex with several chaperone proteins, including heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.

The binding of a ligand, such as a PCDD, triggers a conformational change in the AhR, leading to the dissociation of the chaperone proteins. This activated AhR-ligand complex then translocates into the nucleus.

Upon entering the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex is the primary effector of the canonical AhR signaling pathway. The complex binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, leading to a range of biochemical and toxic responses. While this is the main pathway, evidence also suggests that AhR activation can lead to cross-talk with other signal transduction pathways, including mitogen-activated protein kinase (MAPK) cascades, although this is less characterized for PCDDs.

A hallmark of AhR activation by dioxin-like compounds is the robust induction of xenobiotic-metabolizing enzymes. The most prominent among these are the cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP1B1. The enzymatic activity of CYP1A1 is often measured as aryl hydrocarbon hydroxylase (AHH) or 7-ethoxyresorufin-O-deethylase (EROD) activity. The induction of these enzymes is a sensitive and well-established biomarker of exposure to AhR agonists. This induction represents an adaptive response to metabolize and eliminate foreign chemicals. However, the persistent activation of this pathway by potent and metabolically stable dioxins is linked to their toxicity. For an isomer like 1,2,4,7,9-pentachlorodibenzo-p-dioxin, which lacks the 2,3,7,8 substitution, the ability to induce these enzymes is predicted to be significantly lower than that of its highly toxic counterparts.

Quantitative Structure-Activity Relationships (QSARs) for AhR Affinity and Induction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals based on their molecular structure. For PCDDs, QSAR studies have consistently demonstrated that the affinity for the AhR and the subsequent induction of enzymes like CYP1A1 are highly dependent on the planarity of the molecule and the number and position of chlorine atoms.

The most potent PCDDs are planar molecules with chlorine atoms in the lateral positions (2, 3, 7, and 8). These structural features are thought to facilitate a high-affinity "lock-and-key" fit into the ligand-binding pocket of the AhR. Isomers that deviate from this pattern, such as this compound, are predicted by QSAR principles to have a significantly lower binding affinity for the AhR. The presence of chlorine atoms in non-lateral positions can disrupt the planarity of the molecule and sterically hinder its interaction with the receptor. Consequently, such isomers are expected to be very weak or inactive as AhR agonists.

Comparative Species Sensitivity in AhR-Mediated Responses

There are significant differences in sensitivity to the toxic effects of dioxin-like compounds among different animal species, and even between different strains of the same species. For example, guinea pigs are exceptionally sensitive to the acute toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), while hamsters are remarkably resistant. These differences in sensitivity are largely attributed to variations in the amino acid sequence of the AhR ligand-binding domain. These variations can affect the affinity and stability of the ligand-receptor interaction, as well as the subsequent transcriptional activation of target genes.

Role of Chlorination Pattern and Isomer Specificity in Toxicological Potency

The toxicological potency of PCDD congeners is critically dependent on their specific chlorination pattern. This structure-activity relationship is the foundation of the Toxic Equivalency Factor (TEF) system, which is used to assess the risk of complex mixtures of dioxin-like compounds. In this system, the most potent congener, 2,3,7,8-TCDD, is assigned a TEF of 1.0. Other congeners are assigned TEF values relative to TCDD based on their ability to bind and activate the AhR and elicit dioxin-like toxic effects.

Only PCDDs with chlorine atoms in the 2, 3, 7, and 8 positions are considered to have significant dioxin-like toxicity and are assigned TEF values by regulatory bodies like the World Health Organization (WHO). For instance, 1,2,3,7,8-pentachlorodibenzo-p-dioxin (B131709) has a TEF of 1.0, indicating its toxicity is considered equivalent to that of TCDD. In contrast, congeners lacking this specific lateral substitution, such as this compound, are considered to be of low toxicological concern. While a specific TEF value is not officially listed for this compound in the WHO scheme, it is implicitly understood to be negligible or zero, as it does not meet the structural criteria for significant AhR-mediated toxicity.

The table below illustrates the WHO-2005 TEF values for the 2,3,7,8-substituted pentachlorodibenzo-p-dioxin isomer in comparison to TCDD, highlighting the importance of the chlorination pattern.

| Compound | WHO-2005 TEF Value |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1.0 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | 1.0 |

| This compound | Not Assigned (considered negligible) |

This stark difference underscores the principle that the specific arrangement of chlorine atoms is the primary determinant of toxicological potency for this class of compounds.

Environmental Risk Assessment Frameworks for Pentachlorodibenzo P Dioxins

Toxicity Equivalence Factor (TEF) Methodology Application in Ecological Risk Assessment

The TEF methodology is a cornerstone for assessing the risk of complex mixtures of dioxins and dioxin-like compounds found in the environment. wikipedia.org This approach is based on the understanding that the toxic effects of these compounds are mediated through a common mechanism: binding to the Aryl hydrocarbon receptor (AhR). alsglobal.euepa.gov The framework operates on the assumption of dose additivity, allowing the toxicity of a mixture to be expressed as a single value. clu-in.org

Derivation and Application of Congener-Specific TEFs for Ecological Endpoints

A Toxicity Equivalence Factor (TEF) is a consensus-derived value that represents the potency of a specific dioxin-like congener relative to 2,3,7,8-TCDD, which is assigned a TEF of 1.0. wikipedia.orgca.gov These factors are established through expert scientific judgment, considering a wide range of toxicological and biological data. ornl.gov

A fundamental criterion for a compound to be included in the TEF framework is its ability to bind to the AhR and elicit AhR-mediated toxic responses. wikipedia.org This capacity is almost exclusively associated with congeners that have chlorine atoms in the 2, 3, 7, and 8 positions. Because 1,2,4,7,9-Pentachlorodibenzo-p-dioxin lacks this specific lateral substitution pattern, it does not bind effectively to the AhR and is thus not considered to exhibit dioxin-like toxicity.

Consequently, congeners that are not substituted at the 2,3,7,8- positions are not assigned a TEF value within the internationally accepted World Health Organization (WHO) framework. For the purposes of ecological risk assessment, the TEF for this compound is considered to be zero.

Table 1: WHO 2005 Toxicity Equivalence Factors for Dioxin Congeners Relevant to Ecological Risk Assessment

| Compound | TEF for Mammals | TEF for Fish | TEF for Birds |

| Dibenzo-p-dioxins (PCDDs) | |||

| 2,3,7,8-TCDD | 1 | 1 | 1 |

| 1,2,3,7,8-PeCDD | 1 | 1 | 1 |

| 1,2,3,4,7,8-HxCDD | 0.1 | 0.5 | 0.05 |

| 1,2,3,6,7,8-HxCDD | 0.1 | 0.01 | 0.01 |

| 1,2,3,7,8,9-HxCDD | 0.1 | 0.01 | 0.1 |

| 1,2,3,4,6,7,8-HpCDD | 0.01 | 0.001 | <0.001 |

| OCDD | 0.0003 | - | - |

| 1,2,4,7,9-PeCDD | Not Assigned (0) | Not Assigned (0) | Not Assigned (0) |

| Source: Based on data from Van den Berg et al. (2006) as cited in official guidance documents. epa.gov |

Calculation of Toxicity Equivalents (TEQs) for Environmental Mixtures

The primary application of TEFs is to calculate the total Toxicity Equivalent (TEQ) of a mixture of dioxin-like compounds. The TEQ represents the combined dioxin-like toxicity of a sample, expressed as an equivalent concentration of 2,3,7,8-TCDD. cdc.govnih.gov

The calculation is performed by multiplying the concentration of each individual congener (Ci) by its respective TEF (TEFi) to determine its toxic equivalent concentration (TECi). These values are then summed to yield the total TEQ for the mixture. cdc.gov

Formula for TEQ Calculation: TEQ = Σ (Ci × TEFi)

Sensitivity Analysis in TEF Application for Ecological Assessments

Sensitivity analysis is recommended in major risk assessments to understand the impact of uncertainties in TEF values on the final TEQ estimate. ornl.gov This involves evaluating how the TEQ changes when using alternative TEF values, such as upper and lower bounds based on the range of relative potency data.

This type of analysis is not applicable to this compound. Since its TEF is zero based on the fundamental mechanism of action (or lack thereof), there is no established uncertainty range or alternative TEF values to analyze. Its exclusion from the TEQ calculation is based on a well-understood structural requirement for toxicity, not on a variable potency estimate.

Ecological Modeling for Risk Prediction in Ecosystems, Communities, and Populations

Ecological models are used to predict the risks of pollutants by integrating information on species sensitivity, environmental fate, and the toxicant's mechanism of action. epa.gov For dioxins, these models focus on predicting bioaccumulation in food webs and the subsequent toxic effects on sensitive wildlife populations, such as fish-eating birds and mammals. epa.govepa.gov

Risk assessment tools and multimedia models like CalTOX are employed to estimate risks associated with contaminated sites and prioritize remediation efforts. These models track the movement of chemicals through various environmental compartments (air, water, soil, biota) to predict exposure concentrations for ecological receptors.

However, the development and application of such predictive models are almost exclusively focused on 2,3,7,8-TCDD and the other congeners that are assigned TEFs. Due to its classification as a non-toxic isomer within the dioxin-like framework, specific ecological models for predicting the risk of this compound in ecosystems, communities, or populations have not been developed. Modeling efforts are directed toward the congeners that contribute to the TEQ and therefore drive the ecological risk.

Integration of Environmental Fate, Transport, and Toxicological Data in Ecological Risk Assessment

A comprehensive ecological risk assessment integrates data on how a chemical behaves in the environment with data on its potential to cause harm. epa.gov

Environmental Fate and Transport : Like other higher chlorinated dioxins, this compound is expected to be a persistent organic pollutant (POP). General characteristics of pentachlorinated dioxins include low water solubility, low vapor pressure, and strong adsorption to soil and organic particles. cdc.govresearchgate.net This leads to low mobility in soil but high persistence. researchgate.net Due to their lipophilic (fat-loving) nature, these compounds are prone to bioaccumulation in the fatty tissues of organisms and can biomagnify up the food chain. alsglobal.euclu-in.org Higher chlorinated congeners are also subject to long-range atmospheric transport. cdc.gov

Toxicological Data : As established, the toxicological profile of this compound is defined by its lack of AhR-mediated, dioxin-like toxicity. While extensive toxicological data exists for 2,3,7,8-TCDD and other toxic congeners—showing effects on reproduction, development, and the immune system in wildlife—such data is absent for 1,2,4,7,9-PeCDD because it does not trigger the same toxic mechanism. nj.gov

In an ecological risk assessment, the integration of these data points would conclude that while 1,2,4,7,9-PeCDD may persist and bioaccumulate, it does not contribute to the specific dioxin-like toxicity that is the primary concern for this class of compounds.

Development of Stressor-Response Profiles for Dioxin-like Chemicals in Ecological Contexts

A stressor-response profile is a critical component of risk assessment that describes the relationship between the dose of a stressor (a chemical) and the incidence or severity of an adverse effect in an exposed population. epa.gov It summarizes data on the effects of a stressor and links it to the assessment endpoint (e.g., reproductive success of a bird species). epa.gov

For dioxin-like chemicals, these profiles are well-established for various ecological receptors, detailing the effects of TEQ exposure on endpoints like embryo mortality in fish and birds or reproductive failure in mammals. epa.gov These profiles are based on the extensive toxicological database for 2,3,7,8-TCDD.

A stressor-response profile for this compound in the context of dioxin-like effects cannot be developed. Since it does not elicit the characteristic suite of AhR-mediated toxic responses, there is no dose-response relationship to characterize for these specific ecological endpoints. Any potential for other, non-dioxin-like toxic effects at very high concentrations would require a completely different toxicological evaluation, separate from the established framework for dioxins.

Remediation Technologies for Pentachlorodibenzo P Dioxin Contamination

Thermal Treatment Technologies for Contaminated Media

Thermal treatment methods utilize high temperatures to break down the chemical structure of 1,2,4,7,9-Pentachlorodibenzo-p-dioxin, converting it into less harmful substances. princeton.edu These technologies are among the most established and effective for dioxin destruction. clu-in.org

High-temperature incineration is a widely used ex-situ thermal treatment technology for soils and other solid materials contaminated with dioxins. princeton.eduanl.gov The process involves excavating the contaminated material and treating it in a specialized incineration facility. princeton.edu

The core principle of incineration is the thermal decomposition of organic compounds at temperatures typically ranging from 870°C to 1200°C. anl.govnih.gov For dioxins, temperatures exceeding 1200°C are considered the most effective for complete destruction. clu-in.org The process reduces hazardous organic materials to carbon dioxide and water vapor, while inorganic components are collected as ash. princeton.edu The U.S. Environmental Protection Agency (EPA) has recognized incineration as a preferred technology for dioxin-containing materials, capable of achieving a destruction and removal efficiency (DRE) greater than 99.9999%. princeton.edu

Rotary kilns are a common type of incinerator used for this purpose due to their versatility in handling various types of waste, including solids, liquids, and sludges. princeton.edu The contaminated soil is fed into a rotating combustion chamber where it is heated to the target temperature. princeton.edu Gaseous byproducts are then passed to a secondary combustion chamber for further destruction before being treated by air pollution control devices to capture any remaining harmful substances. princeton.edu

A study on thermal treatment of heavily contaminated soil demonstrated that operating a primary furnace at 750°C and 850°C, followed by a secondary furnace at 1200°C, resulted in a greater than 99.99% removal efficiency for Polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). nih.gov

Table 1: Performance of High-Temperature Incineration for Dioxin Remediation

| Parameter | Value | Reference |

|---|---|---|

| Typical Operating Temperature | 870°C - 1200°C (or higher) | anl.govclu-in.org |

| Destruction and Removal Efficiency (DRE) | >99.9999% | princeton.edu |

| Example Soil Treatment Efficiency | >99.99% | nih.gov |

Non-Thermal Chemical Treatment Technologies

Non-thermal chemical treatments offer alternatives to incineration, aiming to detoxify this compound by altering its chemical structure without high heat.

Chemical dechlorination involves the removal of chlorine atoms from the dioxin molecule, which significantly reduces its toxicity. anl.gov Dioxins with three or fewer chlorine atoms are considered non-toxic. anl.gov

One prominent method is the use of alkali metal polyethylene (B3416737) glycolate (B3277807) (APEG) reagents. anl.govprinceton.edu This process typically involves mixing the contaminated soil with a reagent composed of an alkali metal hydroxide (B78521) (like sodium or potassium hydroxide) and polyethylene glycol (PEG). anl.govprinceton.edu When heated, the reagent facilitates the replacement of chlorine atoms with glycol ether or hydroxyl groups, forming water-soluble byproducts that can be more easily managed. anl.gov The effectiveness of APEG treatment depends on factors such as soil type, moisture content, reaction temperature, and the specific reagent formulation. princeton.edu

Another approach involves catalytic hydrodechlorination, which uses a catalyst, often a noble metal like palladium (Pd) or a combination of rhodium and platinum (Rh-Pt), to facilitate the reaction of chlorine atoms with hydrogen. anl.govnih.gov Studies have shown that carbon-supported noble metal catalysts can efficiently dechlorinate various PCDDs at mild temperatures (23-35°C) in a solution of sodium hydroxide in 2-propanol, converting them to the chlorine-free dibenzo-p-dioxin (B167043). nih.gov

Chemical oxidation processes utilize strong oxidizing agents to break down the aromatic structure of this compound. anl.gov

Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and an iron (II) catalyst, is a powerful advanced oxidation process. anl.govmdpi.com The reaction between ferrous ions (Fe²⁺) and H₂O₂ generates highly reactive hydroxyl radicals (•OH). mdpi.compjoes.com These radicals are non-selective and can attack and degrade a wide range of organic pollutants, including dioxins. anl.govpjoes.com Research on 2,3,7,8-TCDD, the most toxic dioxin congener, demonstrated that treatment with Fenton's reagent in a slurry reactor could transform up to 99% of the initial TCDD concentration. nih.gov The process breaks down the parent dioxin into less chlorinated and more biodegradable compounds, such as chlorophenols and chlorobenzenes. nih.gov This makes it a potential pre-treatment step to enhance subsequent bioremediation. nih.gov

Other advanced oxidative processes include supercritical water oxidation, which uses the unique properties of water above its critical point (374°C, 221 atm) to oxidize organic waste. anl.gov

Bioremediation Approaches for Environmental Decontamination

Bioremediation utilizes microorganisms like bacteria and fungi to degrade or transform contaminants into less toxic forms. nih.gov It is considered an environmentally friendly and potentially cost-effective approach for treating large areas of contaminated soil and sediment. nih.govnih.gov

The biodegradation of this compound can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, involving different microbial pathways. nih.gov

Aerobic Biodegradation: In the presence of oxygen, certain bacteria can initiate the breakdown of the dioxin structure using enzymes called dioxygenases. researchgate.nettandfonline.com These enzymes attack the aromatic rings, often at a carbon atom adjacent to an ether bond (angular dioxygenation), which leads to the cleavage of the ether bond and the breakdown of the stable ring structure. tandfonline.com Bacterial strains, particularly from the genus Sphingomonas, have been identified as capable of degrading various chlorinated dioxins. researchgate.netnih.gov For instance, Sphingomonas wittichii RW1 can transform congeners such as 1,2,3,7,8-PeCDD. researchgate.net The degradation products are typically further metabolized into simpler compounds. tandfonline.com

Anaerobic Biodegradation: Under anaerobic conditions, the primary mechanism for dioxin breakdown is reductive dechlorination. nih.govosti.gov Certain anaerobic microorganisms can remove chlorine atoms from the dioxin molecule, using it as an electron acceptor in their respiratory process. osti.gov This process is often slow but can significantly reduce the toxicity of highly chlorinated congeners, transforming them into lesser chlorinated forms that may be more amenable to further aerobic degradation. nih.gov Studies have shown that anaerobic microbial consortia from contaminated sites can dechlorinate PCDDs. osti.gov For example, one study observed approximately 53% transformation of TCDD under anaerobic conditions, likely due to reductive dechlorination. nih.gov

Table 2: Microbial Genera Involved in Dioxin Biodegradation

| Microbial Genus | Condition | Degradation Mechanism | Reference |

|---|---|---|---|

| Sphingomonas | Aerobic | Angular Dioxygenation | researchgate.netnih.gov |

| Pseudomonas | Aerobic | Dioxygenation | researchgate.net |

| Phanerochaete | Aerobic | Ligninolytic Enzymes | neptjournal.com |

| Aspergillus | Aerobic | Metabolic Degradation | nih.gov |

| Dehalococcoides | Anaerobic | Reductive Dechlorination | neptjournal.com |

Bioaugmentation and Biostimulation Strategies

Biological treatment methods are considered effective and environmentally friendly approaches for reducing pollutants in different environments. nih.gov For persistent organic pollutants like dioxins, these strategies aim to enhance the metabolic capabilities of microorganisms to break down the contaminants. nih.gov

Bioaugmentation involves the introduction of specific microbial strains or consortia with known dioxin-degrading capabilities into a contaminated environment to supplement the indigenous microbial population. nih.gov This approach can enhance the rate and extent of contaminant degradation. nih.gov Research has shown that various microorganisms can degrade lower-chlorinated dioxins, while higher-chlorinated congeners can be dechlorinated in anaerobic environments by halorespiring bacteria, such as those from the Dehalococcoides genus. researchgate.net For instance, the pure culture of Dehalococcoides sp. strain CBDB1 has been shown to reductively dechlorinate 1,2,3,7,8-PeCDD. researchgate.net

Biostimulation focuses on stimulating the growth and activity of native microorganisms capable of degrading contaminants by adding nutrients, electron acceptors, or other growth-limiting substances. nih.gov For dioxin remediation in anaerobic sediments, this can involve the addition of an electron donor and halogenated "priming" compounds. nih.govoup.com Studies on the dechlorination of spiked 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (1,2,3,4-TeCDD) in sediment microcosms found that amendment with 1,2,3,4-tetrachlorobenzene (B165215) (1,2,3,4-TeCB) promoted rapid dechlorination. nih.gov Such strategies can enrich Dehalococcoides-like bacteria that are key players in the reductive dechlorination process. nih.gov

While these studies demonstrate the potential of bioaugmentation and biostimulation for other PCDD congeners, direct research on the efficacy of these methods for this compound is not extensively documented in the available literature. However, the principles of anaerobic reductive dechlorination are expected to be applicable.

Table 1: Examples of Microbial Strains Studied for Dioxin Degradation

| Microorganism | Dioxin Congener(s) Degraded | Degradation Mechanism/Condition | Reference |

|---|---|---|---|

| Sphingomonas wittichii RW1 | 2,7-DCDD, 1,2,3-TriCDD, 1,2,3,4-TCDD, 1,2,3,4,7,8-HxCDD | Aerobic, Angular Dioxygenation | researchgate.netnih.gov |

| Dehalococcoides sp. strain CBDB1 | 1,2,3,4-TeCDD, 1,2,3,7,8-PeCDD | Anaerobic, Reductive Dechlorination | researchgate.net |

| Dehalococcoides ethenogenes strain 195 | 1,2,3,4-TeCDD (in mixed culture) | Anaerobic, Bioaugmentation | nih.gov |

| Aspergillus aculeatus | 1,2,3,4-TCDD | Aerobic, Fungal Degradation | nih.gov |

Phytoremediation Potential for Soil Contamination

Phytoremediation is an emerging, cost-effective, and eco-friendly technology that uses plants and their associated microorganisms to remove, contain, or degrade environmental contaminants. nih.govmdpi.com The primary mechanisms involved include the uptake and accumulation of toxins by the plant (phytoextraction) and the breakdown of contaminants in the soil by microbial activity in the root zone (rhizodegradation). nih.gov

The potential for phytoremediation of dioxin-contaminated soil has been explored in several studies. nih.govnih.gov Research conducted under greenhouse conditions with aged contaminated soil evaluated the ability of different plant species to stimulate the biodegradation of PCDD/Fs over 18 months. nih.govacs.org

In one significant study, the grass species Festuca arundinacea (Tall Fescue) was identified as the most effective treatment, achieving a reduction in PCDD/F concentrations of approximately 11–24%, depending on the congener. nih.govacs.org This reduction corresponded to calculated half-lives ranging from 2.5 to 5.8 years, which was attributed primarily to biodegradation rather than other loss processes. nih.gov While this study analyzed 17 different toxic PCDD/F congeners, including 1,2,3,7,8-PeCDD, specific data for the 1,2,4,7,9-PeCDD isomer was not reported. nih.govacs.org Other plants, such as Phalaris arundinacea (Reed Canary Grass) and Medicago sativa (Alfalfa), also showed a significant, albeit smaller, reduction in total PCDD/F concentrations. acs.org

The success of phytoremediation depends on the selection of appropriate plant species that can tolerate the contaminant and effectively stimulate its degradation or removal. nih.govmdpi.com Although promising, the applicability and effectiveness of phytoremediation for dioxins in the field are still being assessed. clu-in.org

Table 2: Plant Species Investigated for Phytoremediation of Dioxin-Contaminated Soil

| Plant Species | Common Name | Observed Effect on PCDD/Fs | Reference |

|---|---|---|---|

| Festuca arundinacea | Tall Fescue | Significantly reduced nearly all 17 toxic congeners; 11-24% reduction | nih.govacs.org |

| Phalaris arundinacea | Reed Canary Grass | Significant reduction of total PCDD/Fs (approx. 10%) | acs.org |

| Medicago sativa | Alfalfa | Significant reduction of total PCDD/Fs (approx. 10%) | acs.org |

| Cucurbita pepo ssp. pepo | Zucchini | Studied in consociation with F. arundinacea | acs.org |

Containment Strategies for Contaminated Sites (e.g., Landfill Cap Systems)

For sites where the removal or destruction of contaminants like this compound is not feasible, containment strategies are employed to isolate the contaminated material and prevent its migration into the surrounding environment. clu-in.org Landfill cap systems are a primary example of such a containment approach and are frequently used as the presumptive remedy for municipal solid waste landfills under the Superfund program. epa.gov

A landfill cap is a multi-layered cover placed over the contaminated waste area to minimize exposure pathways. The primary functions of a cap are to:

Prevent direct contact with the contaminated soil or waste.

Minimize the infiltration of surface water (e.g., rain) into the waste, which reduces the generation of contaminated leachate.

Control the uncontrolled release of landfill gases. epa.gov

The design of a landfill cap can vary but typically includes several layers, each with a specific function:

Surface Layer: Usually consists of topsoil and vegetation to prevent erosion from wind and water and to promote evapotranspiration.

Protection Layer: A layer of soil or other material to protect the underlying layers from frost, root penetration, and other physical damage.

Drainage Layer: Composed of sand, gravel, or a geosynthetic net, this layer collects and removes water that infiltrates the upper layers, preventing it from reaching the barrier layer. epa.gov

Barrier Layer: This is a low-permeability layer designed to block water infiltration. It can be constructed from compacted clay or a geosynthetic clay liner (GCL). GCLs are manufactured materials that often use bentonite (B74815) clay. epa.gov

Gas Collection/Venting Layer: A permeable layer, often made of sand or a geocomposite, placed below the barrier to collect and manage landfill gases that are generated from the waste.

By effectively isolating the dioxin-contaminated soil, landfill cap systems reduce the mobility of the contaminants and mitigate the risk of exposure to humans and the environment. clu-in.orgepa.gov

Q & A

Q. What analytical methods are most reliable for identifying 1,2,4,7,9-Pentachlorodibenzo-p-dioxin in environmental samples?

Answer : Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is the gold standard for isomer-specific identification. Key steps include:

- Sample preparation : Use accelerated solvent extraction (ASE) with toluene or hexane, followed by cleanup with acid/base silica columns to remove interfering lipids and chlorinated compounds .

- Isomer separation : Employ DB-5ms or equivalent capillary columns (60 m length, 0.25 mm ID) with a temperature gradient of 100°C (1 min) to 320°C (20 min) to resolve co-eluting congeners like 1,2,4,6,8-PeCDD .

- Quantification : Use isotope dilution with ¹³C-labeled internal standards (e.g., ¹³C₁₂-1,2,4,7,9-PeCDD) to correct for recovery losses during extraction and matrix effects .

Q. How does the environmental persistence of 1,2,4,7,9-PeCDD compare to other dioxins?

Answer : 1,2,4,7,9-PeCDD exhibits moderate persistence due to its five chlorine atoms, which reduce biodegradation rates compared to less chlorinated dioxins (e.g., TCDD). However, its half-life in soil (≈15 years) is shorter than OCDD (≈30 years) due to fewer chlorine substituents stabilizing the molecule . Key factors influencing persistence:

Q. What are the primary sources of 1,2,4,7,9-PeCDD in industrial emissions?

Answer : This congener is a byproduct of incomplete combustion and industrial processes involving chlorophenols or PCBs. Major sources include:

- Waste incineration : Formation at 300–600°C via de novo synthesis from precursor molecules like chlorobenzenes .

- Pulp and paper bleaching : Historical use of chlorine-based bleaching agents led to trace emissions .

Advanced Research Questions

Q. How do structural differences between 1,2,4,7,9-PeCDD and 1,2,3,7,8-PeCDD affect toxicokinetics?

Answer : The lateral (2,3,7,8) chlorine substitution in 1,2,3,7,8-PeCDD enhances binding affinity to the aryl hydrocarbon receptor (AhR), resulting in a toxic equivalency factor (TEF) of 1.0, equivalent to TCDD. In contrast, 1,2,4,7,9-PeCDD lacks lateral chlorines, leading to a TEF < 0.01 due to poor AhR activation . Key metabolic differences:

Q. What methodological challenges arise when synthesizing isotopically labeled 1,2,4,7,9-PeCDD for tracer studies?

Answer : Synthesis requires:

- Precursor selection : Use ¹³C₁₂-labeled dibenzo-p-dioxin and controlled chlorination with Cl₂ gas at 250°C to achieve positional specificity .

- Purification : High-performance liquid chromatography (HPLC) with a Pirkle-type chiral column to isolate the target isomer from co-formed 1,2,4,6,8-PeCDD .

- Yield limitations : Typical yields are <5% due to competing side reactions, necessitating micro-scale synthesis (50–100 µg batches) .

Q. How can catalytic degradation of 1,2,4,7,9-PeCDD be optimized in contaminated soils?

Answer : Recent advances include:

- Nanocatalysts : SWCNT-supported Ni₁₀ clusters achieve 95% dechlorination at 200°C via electron transfer to C-Cl bonds, converting PeCDD to non-toxic dibenzo-p-dioxin .

- Photocatalysis : TiO₂/UV systems generate hydroxyl radicals (•OH) that oxidize PeCDD, with pseudo-first-order rate constants of 0.12 h⁻¹ .

- Redox conditions : Anaerobic bioaugmentation with Dehalococcoides spp. reduces Cl substituents but requires long incubation times (>6 months) .

Data Contradiction Analysis

Q. Why do reported TEQ values for 1,2,4,7,9-PeCDD vary across studies?

Answer : Discrepancies stem from:

- TEF assignments : Some studies erroneously assign a default TEF of 0.0003 (non-lateral chlorines), while others use congener-specific values derived from in vitro assays .

- Analytical interference : Co-elution with 1,2,4,6,8-PeCDD in GC-MS analyses leads to overestimation in older datasets lacking high-resolution separation .

- Matrix effects : Lipid-rich samples (e.g., human serum) show lower recovery rates (60–70%) compared to soil (85–90%), affecting quantification accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.